molecular formula C9H12ClN3O B14011759 1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea CAS No. 93701-50-9

1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B14011759
CAS No.: 93701-50-9
M. Wt: 213.66 g/mol
InChI Key: NCPYZLRNMOJCAL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroethyl group and a methylpyridinyl group attached to a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 4-methylpyridine-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under mild to moderate temperatures.

    Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted urea derivatives.

    Oxidation: Oxidized urea compounds with altered functional groups.

    Reduction: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylpyridinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.

    1-(2-Chloroethyl)-3-(4-methylbenzyl)urea: Contains a benzyl group instead of a pyridinyl group.

    1-(2-Chloroethyl)-3-(4-methylthiazol-2-yl)urea: Features a thiazole ring instead of a pyridine ring.

Uniqueness

1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93701-50-9

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-methylpyridin-2-yl)urea

InChI

InChI=1S/C9H12ClN3O/c1-7-2-4-11-8(6-7)13-9(14)12-5-3-10/h2,4,6H,3,5H2,1H3,(H2,11,12,13,14)

InChI Key

NCPYZLRNMOJCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NCCCl

Origin of Product

United States

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